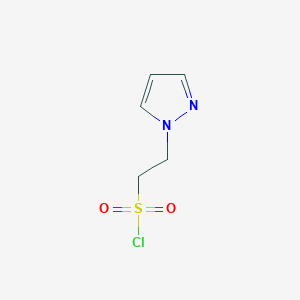
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. This compound features a pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, attached to an ethane sulfonyl chloride group. The presence of the sulfonyl chloride group makes it a valuable intermediate in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(1H-Pyrazol-1-yl)ethanol+SOCl2→2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
科学研究应用
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their function and interactions.
Medicine: Investigated for its potential as a precursor in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
2-(1H-Pyrazol-1-YL)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of various compounds.
属性
CAS 编号 |
1196146-43-6 |
|---|---|
分子式 |
C5H7ClN2O2S |
分子量 |
194.64 g/mol |
IUPAC 名称 |
2-pyrazol-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 |
InChI 键 |
JCRIKDUKXMMPIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)CCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















